4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine
Description
4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (Molecular Formula: C₈H₃BrCl₂N₂S) is a halogenated pyrimidine derivative featuring a bromothiophene ring at the 4-position and dichloro substitutions at the 2- and 6-positions of the pyrimidine core. Key structural and physicochemical properties include:
- SMILES: C1=C(SC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl
- InChIKey: VRVPZDSYHQJNGD-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values range from 149.2 Ų ([M+H]⁺) to 156.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
The 2,6-dichloro substitution pattern is critical for bioactivity, as demonstrated in Structure-Activity Relationship (SAR) studies, where such substitutions enhance selectivity and potency in drug candidates .
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2S/c9-4-1-6(14-3-4)5-2-7(10)13-8(11)12-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDGVLKEXUALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467839-29-7 | |
| Record name | 4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Suzuki-Miyaura coupling process. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into organic semiconductors or other advanced materials due to its unique electronic properties.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine with structurally related compounds:
Key Observations
Substituent Effects :
- Bromothiophene vs. Bromophenyl : The bromothiophene group in the reference compound introduces sulfur heteroatoms, enhancing π-π stacking and electronic interactions compared to bromophenyl analogs .
- Dichloro Positioning : 2,6-Dichloro substitution (reference compound) is preferred over 4,6-dichloro (e.g., 5-(4-Bromophenyl)-4,6-dichloropyrimidine) for improved steric compatibility in binding pockets .
Synthetic Challenges :
- Bromination methods (e.g., activating effects of bromo groups on nucleophilic substitution) influence the synthesis of analogs. For example, 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine (a positional isomer) is discontinued commercially, likely due to challenges in regioselective synthesis .
Physicochemical Properties :
- Collision Cross-Section (CCS) : The reference compound’s CCS (~150 Ų) suggests moderate polarity, comparable to bromophenyl analogs (data unavailable but inferred from molecular weight).
- Lipophilicity : Bromothiophene derivatives may exhibit higher lipophilicity than chlorophenyl analogs (e.g., 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine), impacting membrane permeability .
Biological Activity
4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), both of which play critical roles in cell cycle regulation and gene expression.
- BRD4 Inhibition : BRD4 is involved in the regulation of genes associated with cell proliferation and survival. Inhibition of BRD4 can lead to apoptosis in cancer cells by disrupting their growth signals .
- PLK1 Inhibition : PLK1 is essential for mitotic progression. Inhibiting PLK1 can induce mitotic arrest and subsequent cell death, particularly in cancer cells that are sensitive to such disruptions .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.029 | Induces apoptosis via BRD4 inhibition |
| HT-29 (Colorectal) | 0.042 | Cell cycle arrest through PLK1 inhibition |
| U-937 (Renal) | 0.094 | Disruption of mitotic processes |
These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like Methotrexate .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis, characterized by upregulation of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic Bcl-2 .
- Colorectal Cancer : Another investigation into HT-29 cells showed that the compound effectively halted cell growth at the G2/M phase, confirming its role as a cell cycle inhibitor .
- Synergistic Effects : Research indicates that combining this compound with traditional chemotherapeutic agents enhances efficacy by sensitizing cancer cells to DNA-damaging treatments .
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development as an anticancer agent. Its drug-like properties include:
Q & A
Q. What are the common synthetic routes for 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine?
The compound is typically synthesized via Suzuki–Miyaura cross-coupling reactions , leveraging the reactivity of the bromothiophene moiety. A standard protocol involves coupling 4-bromothiophene derivatives with 2,6-dichloropyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a polar solvent like DMF or THF under inert conditions. This method ensures selective aryl-aryl bond formation while preserving the chlorine substituents on the pyrimidine ring for further functionalization .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the substitution pattern and purity. For example, thiophene protons resonate near δ 7.2–7.5 ppm, while pyrimidine carbons appear at ~160–165 ppm .
- Mass Spectrometry (ESI or EI) : To verify molecular weight (e.g., [M+1]⁺ peaks matching calculated values) .
- Melting Point Analysis : Consistency with literature values (e.g., ~156–159°C for related bromothiophene-pyrimidine hybrids) .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to moisture and light due to its halogenated and heteroaromatic structure. Storage in anhydrous, dark conditions at 0–4°C is recommended. Decomposition risks increase in protic solvents (e.g., ethanol), where nucleophilic substitution of chlorine atoms may occur .
Advanced Research Questions
Q. How do electronic properties (HOMO-LUMO) influence its reactivity in cross-coupling reactions?
Computational studies reveal that the 4,6-dichloropyrimidine ring predominantly hosts the LUMO, making it electrophilic and reactive toward nucleophilic aromatic substitution. The bromothiophene moiety contributes to the HOMO, facilitating oxidative addition in cross-coupling reactions. The HOMO-LUMO gap (~4.5–5.0 eV) suggests moderate reactivity, requiring optimized catalysts (e.g., Pd with electron-rich ligands) for efficient coupling .
Q. Table 1: HOMO-LUMO Parameters for Analogous Pyrimidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| 4,6-Dichloropyrimidine | -7.2 | -2.8 | 4.4 |
| Bromothiophene-Pyrimidine | -6.9 | -2.4 | 4.5 |
Q. What strategies resolve contradictions in regioselectivity during functionalization?
Discrepancies in substitution patterns (e.g., Cl vs. Br reactivity) are addressed through:
- Temperature Control : Lower temperatures (~0°C) favor substitution at the 4-position of pyrimidine due to steric and electronic effects .
- Protecting Groups : Temporarily masking reactive sites (e.g., using trimethylsilyl groups) to direct coupling to the bromothiophene moiety .
- Catalyst Screening : Bulky ligands (e.g., XPhos) enhance selectivity for cross-coupling over nucleophilic substitution .
Q. How can supramolecular interactions be exploited for co-crystal engineering?
The compound’s halogen and nitrogen atoms participate in C–X⋯N and π–π interactions , enabling co-crystallization with carboxylic acids or amines. For example, co-crystals with sorbic acid (via H-bonding and van der Waals forces) improve solubility for bioavailability studies .
Q. What computational methods predict its reactivity in multi-step syntheses?
DFT calculations and Molecular Electrostatic Potential (MEP) maps identify electron-deficient regions (e.g., pyrimidine C-2/C-4 positions) for nucleophilic attack. MD simulations further assess solvent effects on reaction pathways, guiding solvent selection (e.g., DCM for SNAr reactions) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
